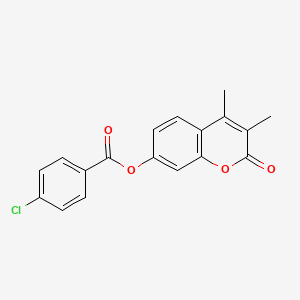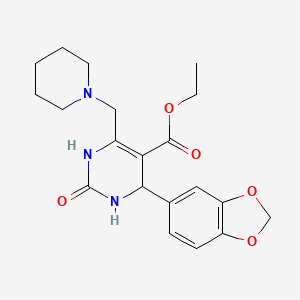![molecular formula C21H28ClNO2 B4217137 N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4217137.png)
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Vue d'ensemble
Description
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is an organic compound that belongs to the class of phenylmethylamines. This compound is characterized by the presence of a benzyl group, a cyclopentyloxy group, and an ethoxyphenyl group attached to a methanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 4-(cyclopentyloxy)-3-ethoxyphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents under specific temperature and pressure conditions. The final product is obtained through a series of purification steps, including distillation and crystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-1-[4-(cyclopentyloxy)-3-methoxyphenyl]methanamine
- N-benzyl-1-[2-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]methanamine
Uniqueness
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of both cyclopentyloxy and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propriétés
IUPAC Name |
N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-23-21-14-18(16-22-15-17-8-4-3-5-9-17)12-13-20(21)24-19-10-6-7-11-19;/h3-5,8-9,12-14,19,22H,2,6-7,10-11,15-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSPMSHLVOHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-METHYLBENZOATE](/img/structure/B4217064.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4217072.png)
![6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4217075.png)
amino]benzoyl}amino)benzamide](/img/structure/B4217079.png)
![3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4217083.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4217089.png)

![N-[2-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217100.png)
![1,3-DIMETHYL 5-[2-(1-BENZOYL-3-OXOPIPERAZIN-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B4217105.png)

![N-[4-({4-[3-(allylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4217125.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B4217129.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetic acid](/img/structure/B4217150.png)
